2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline
Overview
Description
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is a useful research compound. Its molecular formula is C36H44Br2N2O2 and its molecular weight is 696.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline is the synthesis of low band-gap polymer semiconductor materials . The compound serves as a building block in the creation of these materials, which are crucial in the field of organic semiconducting materials .
Mode of Action
This compound interacts with its targets by promoting good solubility of the resulting polymer in organic solvents . This is due to the presence of octyloxy as the side chain of quinoxaline .
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of low band-gap polymer semiconductor materials .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a building block for the synthesis of low band-gap polymer semiconductor materials . These materials have applications in Organic Field-Effect Transistors (OFETs), Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics, and Polymer Solar Cells .
Biochemical Analysis
Biochemical Properties
2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with low band-gap polymer semiconductor materials, promoting good solubility in organic solvents . These interactions are crucial for the synthesis of high-performance polymer solar cells and other optoelectronic devices.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in promoting solubility and stability in organic solvents is essential for its application in organic photovoltaics and polymer solar cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with low band-gap polymer semiconductor materials, enhancing their performance in optoelectronic devices .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for the compound’s role in promoting solubility and stability in organic solvents .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its effectiveness in biochemical reactions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to specific organelles, enhancing its role in promoting solubility and stability in organic solvents .
Properties
IUPAC Name |
5,8-dibromo-2,3-bis(3-octoxyphenyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-23-41-29-19-15-17-27(25-29)33-34(40-36-32(38)22-21-31(37)35(36)39-33)28-18-16-20-30(26-28)42-24-14-12-10-8-6-4-2/h15-22,25-26H,3-14,23-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJTZANZCULRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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